(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine
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Overview
Description
(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is a chemical compound known for its unique structure and potential applications in various fields. The compound features a benzyl group substituted with chlorine and trifluoromethoxy groups, attached to a cyclopropyl-amine moiety. This combination of functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3-Chloro-4-trifluoromethoxy-benzyl bromide: This intermediate can be synthesized by reacting 3-chloro-4-trifluoromethoxy-benzaldehyde with a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions.
Formation of this compound: The benzyl bromide intermediate is then reacted with cyclopropylamine in the presence of a base like potassium carbonate (K2CO3) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution products: Depending on the nucleophile, products like azides, thiols, or ethers.
Oxidation products: Corresponding oxides or ketones.
Reduction products: Amines or alcohols.
Scientific Research Applications
(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The cyclopropyl-amine moiety may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-trifluoromethoxy-benzyl bromide: A precursor in the synthesis of the target compound.
3-Chloro-4-trifluoromethoxy-benzaldehyde: Another intermediate used in the synthetic route.
Cyclopropylamine: A key reactant in the final step of the synthesis.
Uniqueness
(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethoxy groups enhances its potential for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
N-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15/h1,4-5,8,16H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFJPLXXAPRHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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